![molecular formula C13H18ClN3OS B1402451 C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride CAS No. 1361115-73-2](/img/structure/B1402451.png)
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride
Overview
Description
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3OS and its molecular weight is 299.82 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A series of novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety, which share structural similarities with the chemical of interest, have been synthesized and studied for their anticancer properties. These compounds were evaluated for cytotoxicity against HepG2, Caco-2, and PANC-1 cell lines, revealing significant anticancer activity in certain derivatives. The synthesis approach involved creating Schiff base compounds and cyclizing them to yield novel 1,3,4-oxadiazole derivatives, one of which showed notable cytotoxicity against the Caco-2 cell line with an IC50 of 5.3µM, while another demonstrated moderate cytotoxicity against HepG2 with an IC50 of 28.4µM (Adimule et al., 2014).
Antimicrobial Activity
New derivatives of 1,3,4-oxadiazoles have been synthesized and tested for antimicrobial activity. The process involved the synthesis of compounds bearing a benzo[b]thiophene moiety and evaluating their activity against various bacterial and fungal species. Notably, compounds exhibited significant antibacterial and moderate antifungal activities, with some showing higher potency than the standard drug ciprofloxacin against S. aureus and B. subtilis (Chawla et al., 2010).
Antiviral Agents
In an effort to develop antiviral agents, heterocyclic compounds based on 1,3,4-oxadiazole derivatives were synthesized. These compounds underwent various reactions to produce derivatives with potential antiviral activity. Some of these derivatives showed significant activity against Feline herpes virus, Feline corona virus, Herpes simplex virus-1, and Herpes simplex virus-2, demonstrating the potential of 1,3,4-oxadiazole derivatives as antiviral agents (Albratty et al., 2019).
properties
IUPAC Name |
[4-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)cyclohexyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c14-8-9-3-5-10(6-4-9)12-15-16-13(17-12)11-2-1-7-18-11;/h1-2,7,9-10H,3-6,8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBCAQWZSGVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=NN=C(O2)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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